molecular formula C10H9NO2S B186307 Ethyl 1,3-benzothiazole-2-carboxylate CAS No. 32137-76-1

Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No.: B186307
CAS No.: 32137-76-1
M. Wt: 207.25 g/mol
InChI Key: VLQLCEXNNGQELL-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzothiazole-2-carboxylate is a heterocyclic compound with the molecular formula C10H9NO2S. It is a derivative of benzothiazole, a bicyclic structure containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-benzothiazole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Another method involves the cyclization of 2-mercaptobenzoic acid with ethyl chloroformate. This reaction also requires a base and is carried out under similar conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reagents are mixed in a reactor, and the reaction is monitored for completion. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Ethyl 1,3-benzothiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for biologically active compounds, including potential pharmaceuticals.

    Medicine: Research has explored its use in developing drugs with antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and optical brighteners.

Mechanism of Action

The mechanism of action of ethyl 1,3-benzothiazole-2-carboxylate varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known to bind to specific sites on proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives such as:

This compound is unique due to its ethoxycarbonyl group, which imparts specific reactivity and properties that are valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

ethyl 1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLCEXNNGQELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348792
Record name ethyl 1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32137-76-1
Record name ethyl 1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32137-76-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-aminothiophenol (10.7 mL, 0.1 mol) in diethyl oxalate (27.3 mL, 0.2 mol) is heated at reflux for 4 hr. The solution is cooled to rt and poured into a solution consisting of water (150 mL), conc. HCl (50 mL) and 95% EtOH (70 mL). With stirring, the oil dissolved and a solid formed. The solution is cooled in an ice bath, the solid is collected by vacuum filtration and the solids are washed with a solution consisting of EtOH/water (25/75) to afford a dark solid. This material is purified by crystallization from hot (68° C.) ligroin to yield ethyl 2-benzothiazolecarboxylate (7.5 g, 36%): Elemental analysis for C10H9NO2S: Calc: C, 57.95; H, 4.38; N, 6.76. Found: C, 57.99; H, 4.28; N, 6.78.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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